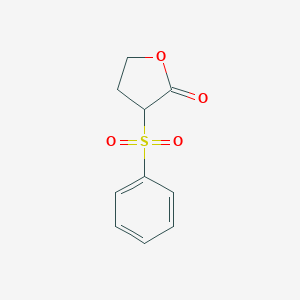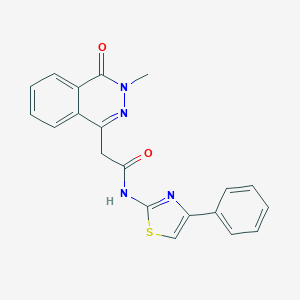
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as MOTA and has been found to have potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of MOTA is not fully understood. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
MOTA has been found to have biochemical and physiological effects on the body. Studies have shown that it can cause DNA damage and induce oxidative stress. It has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
MOTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. However, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on MOTA. One area of research is the development of MOTA derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of MOTA's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of MOTA and its biochemical and physiological effects on the body.
Méthodes De Synthèse
The synthesis of MOTA involves the reaction of 2-aminobenzamide and 4-phenyl-2-thiocyanatoacetic acid in the presence of triethylamine. The resulting compound is then subjected to cyclization using acetic anhydride and sulfuric acid. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
The scientific research application of MOTA has been focused on its potential as a therapeutic agent for various diseases. Studies have shown that MOTA has anticancer, antifungal, and antibacterial properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H16N4O2S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O2S/c1-24-19(26)15-10-6-5-9-14(15)16(23-24)11-18(25)22-20-21-17(12-27-20)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,22,25) |
Clé InChI |
BOTCJNSLJOALDT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)

![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)
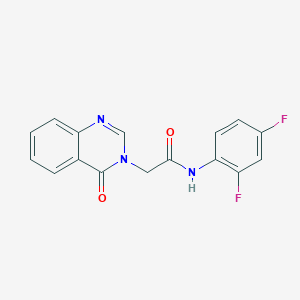
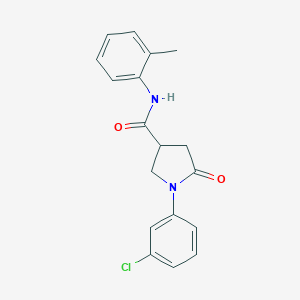
![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)

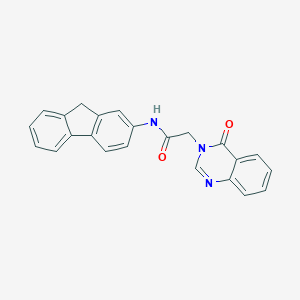

![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)
